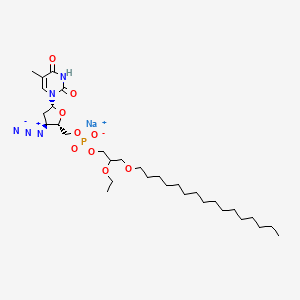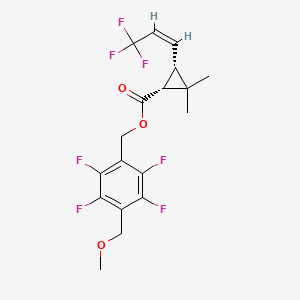
(Rh(NBD)(CF3PPP))(OTf)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) involves the reaction of rhodium precursors with the ligand Tris(3,5-bis(trifluoromethyl)phenyl)phosphine. One common method includes reacting [Rhodium(μ-Cl)(Norbornadiene)]2 with Tris(3,5-bis(trifluoromethyl)phenyl)phosphine in the presence of a suitable solvent . The resulting complex is then treated with Trifluoromethanesulfonic acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule across the rhodium center, increasing its oxidation state.
Reductive Elimination: The reverse of oxidative addition, where the rhodium center reduces its oxidation state by eliminating a molecule.
Substitution Reactions: Ligands on the rhodium center can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include diphenylphosphine oxide, boron trifluoride etherate, and various diimines . Reaction conditions often involve specific temperatures, solvents, and sometimes the presence of hydrogen or other gases .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrophosphinylation of alkynes using this rhodium complex can produce (E)-diphenyl(styryl)phosphine oxide .
科学研究应用
(Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) has several scientific research applications:
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and structural characteristics.
Medicinal Chemistry:
作用机制
The mechanism of action of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) involves the coordination of the rhodium center with various ligands, facilitating different catalytic processes. The rhodium center can undergo oxidative addition and reductive elimination, enabling the formation and breaking of chemical bonds . The presence of the Tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand enhances the compound’s stability and reactivity by increasing the electron density around the rhodium center .
相似化合物的比较
Similar Compounds
(Rhodium(μ-Cl)(Norbornadiene))2: This compound is a precursor in the synthesis of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) and shares similar structural features.
(Rhodium(μ-Cl)(Cyclooctadiene))2: Another rhodium complex with similar catalytic properties but different ligand coordination.
Uniqueness
The uniqueness of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) lies in its enhanced stability and reactivity due to the presence of the Tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand. This ligand increases the electron density around the rhodium center, making it more effective in various catalytic processes .
属性
CAS 编号 |
204906-22-9 |
|---|---|
分子式 |
C55H41F21O3P3RhS- |
分子量 |
1376.8 g/mol |
IUPAC 名称 |
bicyclo[2.2.1]hepta-2,5-diene;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.C7H8.CHF3O3S.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;1-4,6-7H,5H2;(H,5,6,7);/p-1 |
InChI 键 |
XIIWXRFMUJKTRH-UHFFFAOYSA-M |
规范 SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Substanz NR. 336 [German]](/img/structure/B12784204.png)
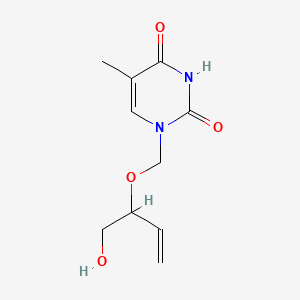
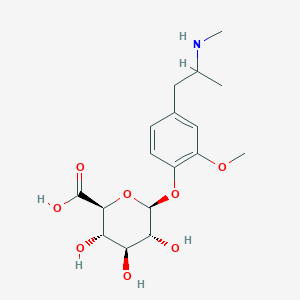

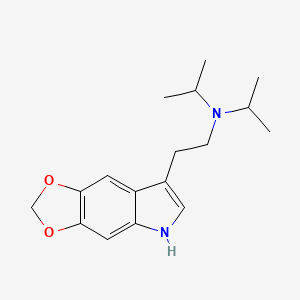
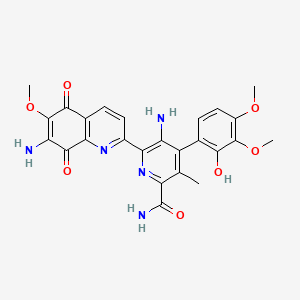
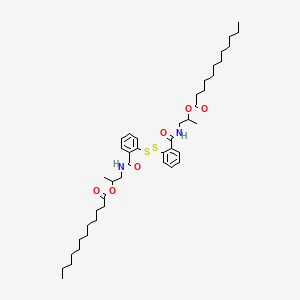

![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
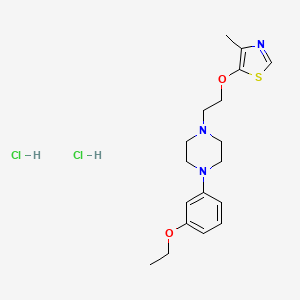

![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
